Dibutyl hexylphosphonate
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Overview
Description
Dibutyl hexylphosphonate is an organophosphorus compound that belongs to the class of alkylphosphonates. It is characterized by the presence of two butyl groups and one hexyl group attached to a phosphonate moiety. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl hexylphosphonate can be synthesized through the esterification of hexylphosphonic acid with butanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where hexylphosphonic acid and butanol are combined in the presence of a catalyst. The reaction mixture is heated to promote esterification, and the resulting product is separated and purified using distillation techniques. The industrial process is designed to maximize yield and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibutyl hexylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding phosphine oxide.
Substitution: The butyl and hexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various alkyl or aryl phosphonates.
Scientific Research Applications
Dibutyl hexylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in drug delivery systems and as a bioactive agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of plasticizers, flame retardants, and other industrial chemicals
Mechanism of Action
The mechanism of action of dibutyl hexylphosphonate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or promote various biochemical pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Dibutyl butylphosphonate
- Dihexyl hexylphosphonate
- Dioctyl octylphosphonate
- Didecyl decylphosphonate
Uniqueness
Dibutyl hexylphosphonate is unique due to its specific combination of butyl and hexyl groups, which impart distinct chemical and physical properties. Compared to other alkylphosphonates, it offers a balance of hydrophobicity and reactivity, making it suitable for a variety of applications .
Properties
IUPAC Name |
1-dibutoxyphosphorylhexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31O3P/c1-4-7-10-11-14-18(15,16-12-8-5-2)17-13-9-6-3/h4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKGSBZUQPBUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCP(=O)(OCCCC)OCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617664 |
Source
|
Record name | Dibutyl hexylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5929-66-8 |
Source
|
Record name | Dibutyl hexylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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